Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2-(methylsulfonyl)aniline

Lipophilicity Drug design QSAR

5-Chloro-2-(methylsulfonyl)aniline (CAS 29124-54-7) is the definitive intermediate for crisdesalazine (ZedaCure) synthesis. The non-negotiable ortho-methylsulfonyl/meta-chloro substitution pattern is essential for API integrity; halogen-swapped or regioisomeric analogs fail regulatory and pharmacokinetic requirements. With a calculated LogP of 2.99 and PSA of 68.54 Ų, it provides optimal CNS penetration. Source 97% purity for GMP-trackable process development, impurity profiling, or heterocyclic derivatization. Avoid substitute regioisomers.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
CAS No. 29124-54-7
Cat. No. B1606895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(methylsulfonyl)aniline
CAS29124-54-7
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
InChIKeyGZPZIEPSQSEDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(methylsulfonyl)aniline CAS 29124-54-7: Technical Profile for Procurement and Research


5-Chloro-2-(methylsulfonyl)aniline (CAS 29124-54-7) is a substituted aromatic amine with molecular formula C7H8ClNO2S and molecular weight 205.66 g/mol [1]. The compound features a methylsulfonyl (-SO2CH3) electron-withdrawing group at the ortho (2-) position and a chloro substituent at the meta (5-) position relative to the primary amine . This substitution pattern confers distinct physicochemical properties: a calculated LogP of 2.99, density of 1.414 g/cm³, and a boiling point of 405.4°C at 760 mmHg . The compound serves as a key synthetic intermediate in pharmaceutical research, with demonstrated utility in the manufacturing process of the approved veterinary drug crisdesalazine (ZedaCure) for canine cognitive dysfunction syndrome [2].

5-Chloro-2-(methylsulfonyl)aniline: Why In-Class Substitution Without Verification Risks Experimental Failure


The aniline scaffold bearing a methylsulfonyl group encompasses multiple regioisomeric and halogen-substituted variants (e.g., 2-(methylsulfonyl)aniline CAS 2987-49-7, 2-methyl-4-(methylsulfonyl)aniline CAS 252562-00-8, 4-fluoro-2-(methylsulfonyl)aniline CAS 1197193-21-7, and 5-chloro-2-(methylsulfinyl)aniline), yet these compounds differ fundamentally in their electronic profiles, lipophilicity, and nucleophilic character [1]. The precise ortho-methylsulfonyl / meta-chloro configuration of 5-chloro-2-(methylsulfonyl)aniline is non-negotiable for specific synthetic pathways. In the case of crisdesalazine, for example, the chlorine substituent is retained in the final API structure; substitution with a non-halogenated or differently halogenated analog would yield an entirely different molecular entity with altered pharmacokinetic properties and regulatory status [2]. Furthermore, the electron-withdrawing strength of the sulfonyl group combined with the chlorine substituent creates a specific electronic environment that governs downstream reaction yields and selectivity in heterocyclic chemistry applications .

5-Chloro-2-(methylsulfonyl)aniline: Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Identity: Distinct LogP and PSA Values Differentiate from Non-Chlorinated Analog

The calculated LogP of 5-chloro-2-(methylsulfonyl)aniline is 2.99, reflecting the lipophilic contribution of the meta-chloro substituent. This value is significantly higher than that of the non-chlorinated analog 2-(methylsulfonyl)aniline (CAS 2987-49-7), which lacks the chlorine atom and therefore possesses lower calculated lipophilicity. This difference directly impacts membrane permeability predictions in medicinal chemistry applications .

Lipophilicity Drug design QSAR

Commercial Relevance: Validated as Key Intermediate in Patented Pharmaceutical Manufacturing Process

5-Chloro-2-(methylsulfonyl)aniline is utilized as a key building block in the synthesis of crisdesalazine (AAD-2004), the active pharmaceutical ingredient in ZedaCure, a veterinary drug approved in South Korea (February 2021) for canine cognitive dysfunction syndrome. The European patent registered by GNT Pharma in April 2026 specifically covers the core process technology for stable, high-purity, and high-yield production of the crisdesalazine API, confirming the compound's critical role in an approved pharmaceutical supply chain [1]. Unlike structurally related analogs without this validated application, this compound offers a defined regulatory and manufacturing pathway.

Pharmaceutical manufacturing Veterinary drug API intermediate

Synthetic Accessibility: Sandmeyer-Type Sulfonyl Chloride Route Offers Milder Conditions and Higher Yields

Recent advances in Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines using DABSO as a stable SO2 surrogate, in the presence of HCl and a Cu catalyst, enable the conversion of a wide range of carbo- and heterocyclic anilines into their corresponding sulfonyl chlorides or sulfonamides in high yields [1]. While this methodology is general to anilines, the specific electronic profile of 5-chloro-2-(methylsulfonyl)aniline (ortho-sulfonyl, meta-chloro) makes it particularly amenable to further derivatization via sulfonamide bond formation—a key transformation in the synthesis of bioactive molecules. Traditional routes to sulfonamides often rely on hazardous reagents such as chlorosulfonic acid and are ineffective for electron-deficient substrates, whereas Sandmeyer-type approaches offer improved functional group tolerance and operational simplicity [2].

Synthetic methodology Process chemistry Green chemistry

5-Chloro-2-(methylsulfonyl)aniline: Validated Application Scenarios for Research and Industrial Use


Pharmaceutical Process Development: Key Intermediate for mPGES-1 Inhibitor API Manufacturing

5-Chloro-2-(methylsulfonyl)aniline is employed as a critical building block in the synthesis of crisdesalazine (AAD-2004), a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and free radical scavenger. The compound's specific ortho-methylsulfonyl / meta-chloro substitution pattern is essential to the final API structure. The European patent granted to GNT Pharma in April 2026 validates a high-purity (99.9%) manufacturing process using this intermediate, making it suitable for pharmaceutical process development, scale-up studies, and regulatory filing support [1]. Researchers and CROs requiring GMP-trackable intermediates for veterinary neurology drug development should prioritize this specific compound over regioisomeric or differently halogenated analogs.

Medicinal Chemistry: Scaffold for CNS-Targeted Small Molecules with Optimized Lipophilicity

The calculated LogP of 2.99 positions 5-chloro-2-(methylsulfonyl)aniline in an optimal lipophilicity range for blood-brain barrier penetration, a critical parameter for CNS drug discovery. The combination of electron-withdrawing sulfonyl and chloro substituents creates a specific electronic environment that modulates the nucleophilicity of the aniline nitrogen, enabling selective functionalization in heterocyclic synthesis . This compound is well-suited for fragment-based drug design, library synthesis, and SAR studies targeting neurological indications where the crisdesalazine scaffold has demonstrated preclinical and clinical validation [2].

Synthetic Methodology Development: Substrate for Sulfonamide and Heterocyclic Chemistry

The aniline moiety of 5-chloro-2-(methylsulfonyl)aniline serves as a versatile handle for further derivatization, including sulfonamide bond formation, N-alkylation, diazotization, and coupling reactions. The electron-withdrawing methylsulfonyl group activates the ring for nucleophilic aromatic substitution while the chlorine substituent provides an orthogonal handle for cross-coupling chemistry. Recent advances in Sandmeyer-type sulfonyl chloride synthesis offer mild, high-yielding routes to sulfonamide derivatives, making this compound an excellent substrate for methodology development, reaction optimization studies, and the synthesis of novel chemical probes [3].

Reference Standard and Analytical Method Development for Quality Control

Given its role in an approved pharmaceutical manufacturing process (crisdesalazine / ZedaCure), 5-chloro-2-(methylsulfonyl)aniline is appropriate for use as a reference standard, impurity marker, or starting material in analytical method development and validation. Its distinct physicochemical profile (LogP 2.99, PSA 68.54 Ų, exact mass 204.99600) enables reliable detection and quantification via HPLC, LC-MS, or GC-MS. Quality control laboratories supporting pharmaceutical manufacturing or stability studies may require authenticated samples of this specific intermediate for method qualification and regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(methylsulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.